![molecular formula C12H7ClF6N4S B2818341 3-Chloro-2-[3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine CAS No. 672951-89-2](/img/structure/B2818341.png)
3-Chloro-2-[3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-[3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine is a synthetic organic compound that captures the interest of chemists and researchers alike due to its unique chemical structure and diverse applications. The presence of multiple functional groups within this molecule allows it to participate in a variety of chemical reactions, making it a valuable entity in scientific research and industry.
科学的研究の応用
3-Chloro-2-[3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine is utilized in numerous scientific fields:
Chemistry: : Its unique structure makes it a subject of study in synthetic organic chemistry, particularly in exploring new reaction mechanisms and pathways.
Biology: : This compound is often used in biological assays to investigate its potential as a therapeutic agent, especially in the context of its interactions with biological macromolecules.
Medicine: : Preliminary studies suggest that this compound might possess pharmacological properties that could be harnessed in drug development, particularly for its potential antifungal and antibacterial activities.
Industry: : Its stability and reactivity profile make it suitable for various industrial applications, including as an intermediate in the synthesis of other complex molecules.
作用機序
将来の方向性
The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . This suggests that “3-Chloro-2-[3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine” and similar compounds may have significant potential for future development in the agrochemical and pharmaceutical industries.
準備方法
This compound is typically synthesized through a series of strategic chemical reactions. One common route involves the initial formation of a triazole ring, followed by subsequent introduction of the pyridine moiety and the trifluorobut-3-enylsulfanyl group. This multi-step synthesis often requires precise reaction conditions, including controlled temperatures, specific catalysts, and careful monitoring of intermediate products.
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-2-[3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine is scaled up using high-throughput reactors that ensure efficient mixing and heat transfer. The process generally involves the optimization of reaction times and the recycling of solvents and reagents to minimize waste and improve yield.
化学反応の分析
This compound undergoes several types of chemical reactions, including:
Oxidation: : Typically, oxidation reactions of this compound would involve specific oxidizing agents like potassium permanganate or chromic acid. These reactions can result in the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions often use reagents such as lithium aluminium hydride, resulting in the conversion of some functional groups to more reduced forms.
Substitution: : Given its structure, this compound can participate in various substitution reactions. Common reagents include halides for nucleophilic substitutions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with altered functional groups, which can further impact their reactivity and application.
類似化合物との比較
When compared with other compounds having similar structures, such as other triazole-pyridine derivatives, 3-Chloro-2-[3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine stands out due to its unique combination of trifluoromethyl and trifluorobut-3-enylsulfanyl groups.
Similar Compounds
3-Chloro-2-[3-(4-methyl-3-butylsulfanyl)-1,2,4-triazol-1-yl]-5-(methyl)pyridine: : Lacks the trifluoromethyl group, impacting its chemical reactivity and biological activity.
2-[3-(But-3-enylsulfanyl)-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine: : Does not contain the chloro substituent, altering its mechanism of action and application spectrum.
特性
IUPAC Name |
3-chloro-2-[3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF6N4S/c13-7-3-6(12(17,18)19)4-20-10(7)23-5-21-11(22-23)24-2-1-8(14)9(15)16/h3-5H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFJSYPFSHOUND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N2C=NC(=N2)SCCC(=C(F)F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF6N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

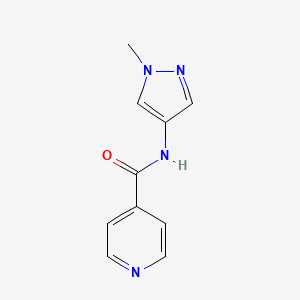
![5-Fluoro-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,6-tetrahydropyridine](/img/structure/B2818262.png)
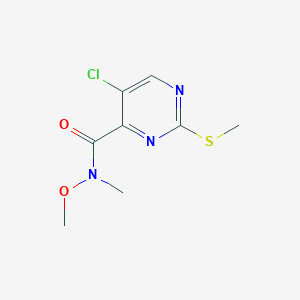
![6-Acetyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2818267.png)
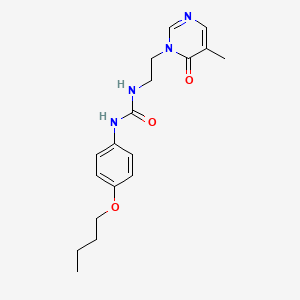
![N-(1-Cyanocyclohexyl)-2-(1-methyl-8-oxa-2-azaspiro[4.5]decan-2-yl)propanamide](/img/structure/B2818269.png)
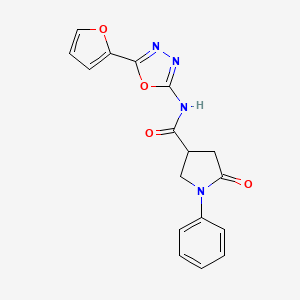
![6-Cyclopropyl-N-[2-(4-methoxyphenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2818273.png)
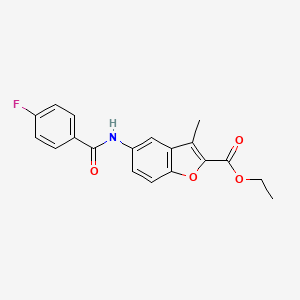
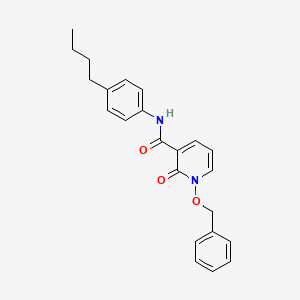
![ethyl 2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2818276.png)
![2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2818277.png)
![6-(3,5-dimethoxybenzyl)-1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2818278.png)
